molecular formula C10H11FN4O4 B058451 3'-Deoxy-3'-fluoroinosine CAS No. 117517-20-1

3'-Deoxy-3'-fluoroinosine

Cat. No.: B058451
CAS No.: 117517-20-1
M. Wt: 270.22 g/mol
InChI Key: POYFYFKHABGRAR-QYYRPYCUSA-N
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Description

3’-Deoxy-3’-fluoroinosine is a purine nucleoside analogue known for its significant biological activity. This compound has been studied for its potential antileishmanial and antitumor properties, making it a subject of interest in medicinal chemistry and pharmacology .

Scientific Research Applications

3’-Deoxy-3’-fluoroinosine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical probe.

    Medicine: Investigated for its antileishmanial and antitumor activities. .

Mechanism of Action

3’-Deoxy-3’-fluoroinosine has been found to inhibit the growth of Leishmania tropica and L. donovani in vitro and in vivo . It is less toxic toward mouse mammary-tumor FM3A cells, a model host . Leishmania promastigote metabolizes 3’-FI to 3’-deoxy-3’-fluoroadenosine 5’-triphosphate (3’-FATP) but FM3A cells do not .

Safety and Hazards

3’-Deoxy-3’-fluoroinosine is for research use only . Synthetic products have potential research and development risk . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

There is a need for more research on the antileishmanial activity of 3’-Deoxy-3’-fluoroinosine . Further studies are also required to understand the conformation and mechanism of formation of these molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroinosine typically involves the fluorination of inosine derivatives. One common method includes the use of bovine adenosine deaminase to convert 3’-Deoxy-3’-fluoroadenosine into 3’-Deoxy-3’-fluoroinosine . The reaction conditions often involve aqueous solutions and specific pH buffers to facilitate the conversion.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may employ advanced fluorination techniques and continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 3’-Deoxy-3’-fluoroinosine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium fluoride or cesium fluoride in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various fluorinated derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Comparison with Similar Compounds

    3’-Deoxy-3’-fluoroadenosine: A precursor in the synthesis of 3’-Deoxy-3’-fluoroinosine.

    Carbocyclic inosine: Another purine nucleoside analogue with antileishmanial activity.

    Formycin B: A purine analogue with similar biochemical properties.

Uniqueness: 3’-Deoxy-3’-fluoroinosine is unique due to its specific fluorination at the 3’ position, which enhances its biological activity and selectivity. This modification allows it to be metabolized differently by target organisms, providing a distinct mechanism of action compared to other nucleoside analogues .

Properties

IUPAC Name

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYFYFKHABGRAR-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922453
Record name 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117517-20-1
Record name 3'-Deoxy-3'-fluoroinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117517201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-3'-fluoroinosine
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3'-Deoxy-3'-fluoroinosine
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